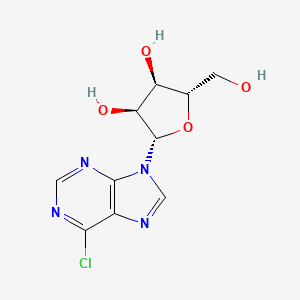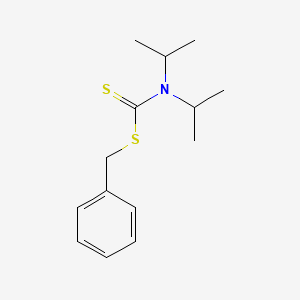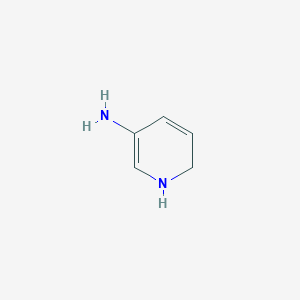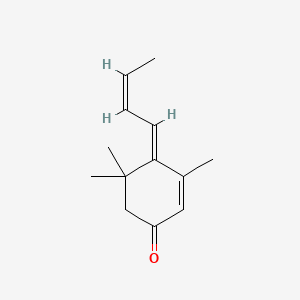
Megastigmatrienone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megastigmatrienone B is a naturally occurring compound belonging to the class of megastigmanes, which are degradation products of carotenoids. It is known for its distinctive aroma, often described as tobacco-like and spicy. The compound has the molecular formula C₁₃H₁₈O and a molecular weight of 190.2814 . This compound is commonly found in tobacco leaves and is a significant contributor to the aroma profile of tobacco products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of megastigmatrienone B typically involves the oxidation of alpha-ionone using tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is added for reflux dehydration to prepare this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Megastigmatrienone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the double bonds and carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and vanadyl acetylacetonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of this compound, and substituted analogues .
Wissenschaftliche Forschungsanwendungen
Megastigmatrienone B has a wide range of applications in scientific research:
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive aroma.
Wirkmechanismus
Megastigmatrienone B exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting NF-κB-dependent transcription, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby exhibiting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Damascenone: Another megastigmane derivative with a similar aroma profile and anti-inflammatory properties.
Alpha-Ionone: A precursor in the synthesis of megastigmatrienone B, also known for its fragrance properties.
Blumenol-A: A related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific aroma profile and its potent anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway distinguishes it from other similar compounds, making it a valuable compound for both research and industrial applications .
Eigenschaften
CAS-Nummer |
5298-13-5 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(4E)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7- |
InChI-Schlüssel |
CBQXHTWJSZXYSK-VZVVJSHISA-N |
Isomerische SMILES |
C/C=C\C=C/1\C(=CC(=O)CC1(C)C)C |
Kanonische SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


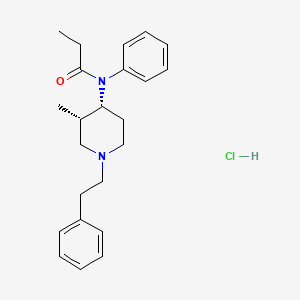
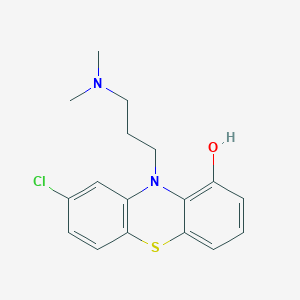

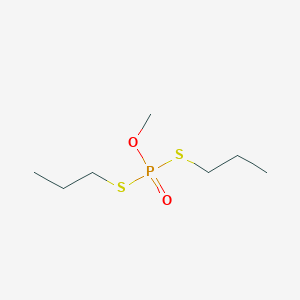
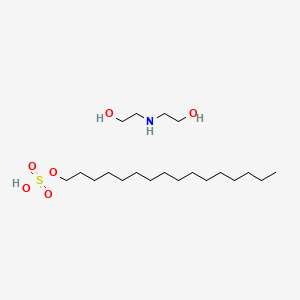

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
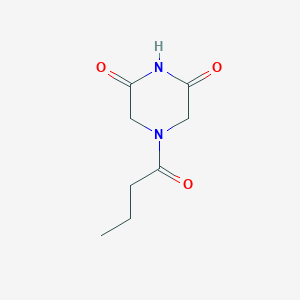
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
